molecular formula C20H22N2O5 B3024209 Z-PHE-ALA-OH CAS No. 21881-18-5

Z-PHE-ALA-OH

Cat. No.: B3024209
CAS No.: 21881-18-5
M. Wt: 370.4 g/mol
InChI Key: LEJTXQOVOPDGHS-YOEHRIQHSA-N
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Description

Z-PHE-ALA-OH: N-Cbz-Phe-Ala or Z-L-phenylalanyl-L-alanine , is a dipeptide compound consisting of phenylalanine and alanine residues. It is commonly used in biochemical research and has applications in various scientific fields .

Chemical Reactions Analysis

Types of Reactions: Z-PHE-ALA-OH can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can yield phenylalanine derivatives, while reduction can lead to the formation of reduced peptides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Z-PHE-ALA-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The phenylalanine and alanine residues play a crucial role in binding to the active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

    Z-PHE-OH: A similar compound with only the phenylalanine residue.

    Z-PHE-LEU: A dipeptide consisting of phenylalanine and leucine residues.

    Z-ARG-ARG-7-AMIDO-4-METHYLCOUMARIN HYDROCHLORIDE: A peptide substrate used in enzymatic studies.

Uniqueness: Z-PHE-ALA-OH is unique due to its specific combination of phenylalanine and alanine residues, which provides distinct biochemical properties. Its ability to act as a substrate for various enzymes and its applications in diverse scientific fields make it a valuable compound for research and industrial purposes .

Biological Activity

Z-Phe-Ala-OH, or Z-Phenylalanine-Alanine-OH, is a synthetic amino acid derivative characterized by its unique structure and biological activity. The compound features a benzyloxycarbonyl (Z) protecting group on the phenylalanine residue, which enhances its stability and reactivity in various biochemical applications. Its molecular formula is C10H13NO3, and it exists as a racemic mixture of L-Z-Phenylalanine and D-Z-Phenylalanine, contributing to its diverse biological properties.

Biological Activity

This compound exhibits several notable biological activities, particularly in enzyme inhibition and proteolytic contexts.

Enzyme Inhibition

Research has demonstrated that this compound acts as an effective inhibitor for certain enzymes. For instance, studies have shown that derivatives of this compound can inhibit proteases involved in various physiological processes. One significant study indicated that the dipeptide derivative Z-Phe-Ala-CH2F was a potent inhibitor of target enzymes, exhibiting a second-order rate constant significantly higher than other analogues . This suggests potential therapeutic applications in conditions where protease activity is dysregulated.

The mechanisms by which this compound exerts its biological effects include:

  • Binding Affinities : The compound interacts with specific enzymes, affecting their catalytic activities.
  • Immunosuppressive Effects : In vivo studies have shown that Z-Phe-Ala-FMK, a derivative of this compound, can suppress T cell activation and proliferation .
  • Regulation of Physiological Processes : The compound may influence the degradation of bioactive peptides, such as angiotensin II, through interactions with neprilysin, a critical enzyme in peptide hydrolysis.

Case Studies

  • Inhibition of Neprilysin : A study highlighted the interaction of Z-Phe-Leu-Ala-OH with neprilysin, emphasizing its role in degrading bioactive peptides. This interaction is crucial for understanding the compound's potential therapeutic implications in regulating peptide hormone levels.
  • Immunosuppressive Properties : Research involving Z-Phe-Ala-FMK demonstrated significant immunosuppressive effects in animal models. It was found to inhibit T cell activation and proliferation induced by mitogens and interleukin-2 (IL-2), indicating its potential use in managing autoimmune conditions .

Comparative Analysis

The following table summarizes key characteristics and biological activities of various compounds related to this compound:

Compound NameMolecular FormulaBiological ActivityUnique Features
This compoundC10H13NO3Enzyme inhibition; immunosuppressiveRacemic mixture; benzyloxycarbonyl group
Z-Phe-Leu-Ala-OHC26H33N3O6Proteolytic activity; substrate for enzymesTripeptide structure enhancing interactions
Z-Phe-Val-Ala-OHC26H33N3O6Altered proteolytic propertiesValine substitution affects activity

Applications

This compound has diverse applications across various fields:

  • Biochemical Research : It serves as a substrate for studying enzyme kinetics and interactions.
  • Pharmaceutical Development : Due to its inhibitory properties, it is investigated for potential drug development targeting specific proteases.
  • Therapeutic Uses : Its immunosuppressive effects may lead to applications in treating autoimmune diseases or transplant rejection.

Properties

IUPAC Name

(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-14(19(24)25)21-18(23)17(12-15-8-4-2-5-9-15)22-20(26)27-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,21,23)(H,22,26)(H,24,25)/t14-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJTXQOVOPDGHS-YOEHRIQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167019
Record name N-Benzyloxycarbonylphenylalanylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16088-00-9
Record name N-Benzyloxycarbonylphenylalanylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016088009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyloxycarbonylphenylalanylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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